![molecular formula C8H6N6S B2387571 9H-Purin-6-amine, 8-(4-thiazolyl)- CAS No. 65911-12-8](/img/structure/B2387571.png)
9H-Purin-6-amine, 8-(4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 8-(4-thiazolyl)- is a chemical compound that is increasingly gaining interest in the field of scientific research and industry. It belongs to the class of organic compounds known as 6-aminopurines . These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular formula of 9H-Purin-6-amine, 8-(4-thiazolyl)- is C8H6N6S . It contains a total of 21 atoms; 6 Hydrogen atoms, 8 Carbon atoms, 6 Nitrogen atoms, and 1 Sulfur atom . The structure data file of this compound is available for download and can be imported to most of the chemistry software for further analysis .Physical And Chemical Properties Analysis
9H-Purin-6-amine, 8-(4-thiazolyl)- has a molecular weight of 218.24 g/mol . More detailed physical and chemical properties like melting point, boiling point, and density can be found on various chemical databases .Scientific Research Applications
Antimicrobial Activity
Thiazoles, including “8-(thiazol-4-yl)-9H-purin-6-amine”, have been found to exhibit antimicrobial properties . They are a prominent structural feature in a variety of natural products, such as penicillin .
Antiretroviral Activity
Thiazoles are used in antiretroviral drugs like Ritonavir . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used in the treatment of HIV/AIDS .
Antifungal Activity
Thiazoles are also used in antifungal drugs like Abafungin . This indicates that “8-(thiazol-4-yl)-9H-purin-6-amine” could have potential applications in the treatment of fungal infections .
Anticancer Activity
Thiazoles have been found to exhibit anticancer properties . For instance, Tiazofurin is a thiazole-containing drug used in cancer treatment . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used in the treatment of cancer .
Anti-Alzheimer Activity
Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used in the treatment of Alzheimer’s disease .
Antihypertensive Activity
Thiazoles have been found to exhibit antihypertensive properties . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used in the treatment of hypertension .
Antioxidant Activity
Thiazoles have been found to exhibit antioxidant properties . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used as an antioxidant .
Hepatoprotective Activity
Thiazoles have been found to exhibit hepatoprotective properties . This suggests that “8-(thiazol-4-yl)-9H-purin-6-amine” could potentially be used in the treatment of liver diseases .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to induce cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including cytotoxic effects on human tumor cell lines .
properties
IUPAC Name |
8-(1,3-thiazol-4-yl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-5-8(11-2-10-6)14-7(13-5)4-1-15-3-12-4/h1-3H,(H3,9,10,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUSWBSDLSUCNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C2=NC3=NC=NC(=C3N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purin-6-amine, 8-(4-thiazolyl)- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.